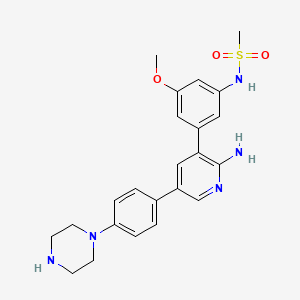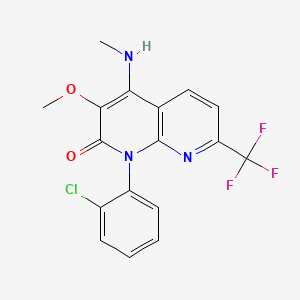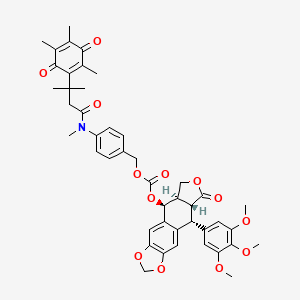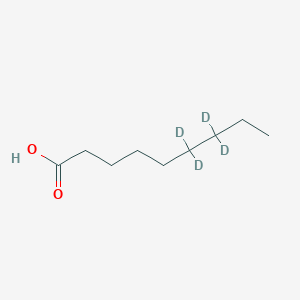
Nonanoic-6,6,7,7-d4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic-6,6,7,7-d4 acid, also known as Pelargonic-6,6,7,7-d4 acid, is a deuterated form of nonanoic acid. It is a nine-carbon saturated fatty acid with the molecular formula C9H14D4O2. This compound is often used as a labeled version of nonanoic acid for various scientific applications, including research in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonanoic-6,6,7,7-d4 acid can be synthesized through the deuteration of nonanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated compounds. The production methods ensure high purity and yield of the final product, making it suitable for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic-6,6,7,7-d4 acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nonanoic acid derivatives, nonanol, and substituted nonanoic acids. These products have various applications in research and industry .
Applications De Recherche Scientifique
Nonanoic-6,6,7,7-d4 acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of plasticizers, lacquers, and as a component in herbicides
Mécanisme D'action
The mechanism of action of Nonanoic-6,6,7,7-d4 acid involves its interaction with molecular targets and pathways similar to nonanoic acid. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular processes. The deuterium atoms provide a unique advantage in tracing and studying these interactions at a molecular level .
Comparaison Avec Des Composés Similaires
Nonanoic-6,6,7,7-d4 acid can be compared with other similar compounds, such as:
Nonanoic acid: The non-deuterated form, commonly used in various applications.
Octanoic acid: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic acid: A ten-carbon fatty acid with similar properties but longer chain length.
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in scientific research .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
6,6,7,7-tetradeuteriononanoic acid |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2 |
Clé InChI |
FBUKVWPVBMHYJY-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O |
SMILES canonique |
CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
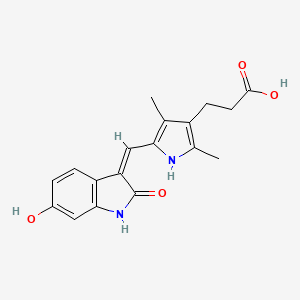
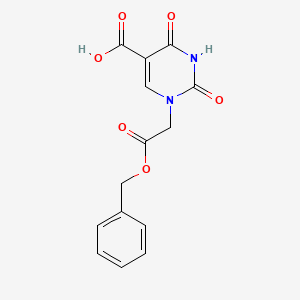
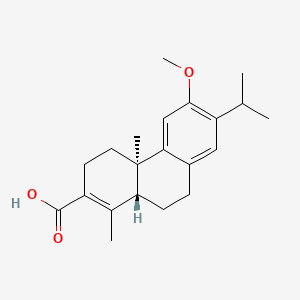
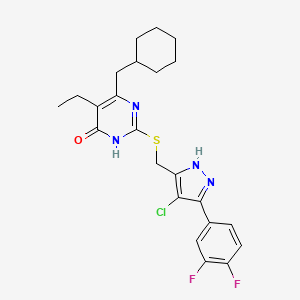

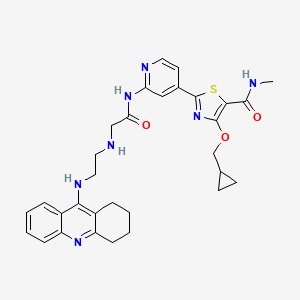
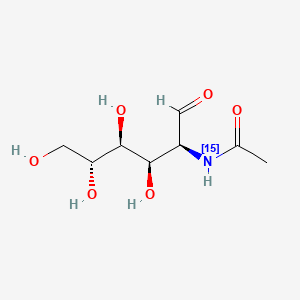
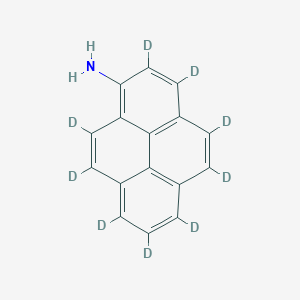
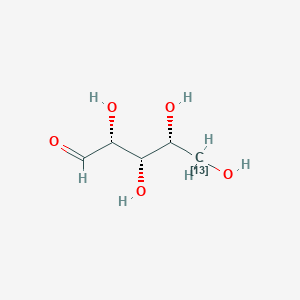
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
